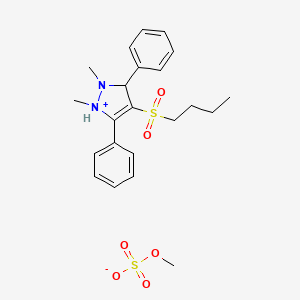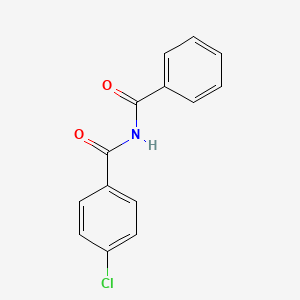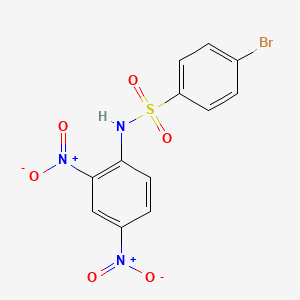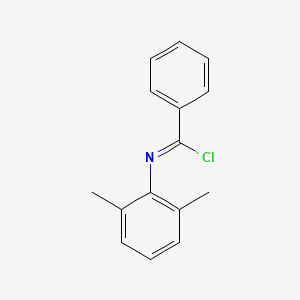![molecular formula C13H10N2O3S B14608634 Benzamide, N-[(4-nitrophenyl)thio]- CAS No. 60199-37-3](/img/structure/B14608634.png)
Benzamide, N-[(4-nitrophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[(4-nitrophenyl)thio]- is an organic compound with the molecular formula C19H14N2O3S It is a derivative of benzamide, where the amide group is substituted with a 4-nitrophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(4-nitrophenyl)thio]- typically involves the reaction of benzamide with 4-nitrophenylthiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzoyl chloride, 4-nitrophenylthiol, and a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for Benzamide, N-[(4-nitrophenyl)thio]- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(4-nitrophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically a nitro-substituted benzamide.
Reduction: The major product is an amino-substituted benzamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
Benzamide, N-[(4-nitrophenyl)thio]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzamide, N-[(4-nitrophenyl)thio]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The thio group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)benzamide
- 4-tert-butyl-N-(4-nitrophenyl)benzamide
- 4-methoxy-N-(4-nitrophenyl)benzamide
Uniqueness
Benzamide, N-[(4-nitrophenyl)thio]- is unique due to the presence of both a nitro group and a thio group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzamide derivatives, making it a valuable compound for research and development.
Properties
CAS No. |
60199-37-3 |
|---|---|
Molecular Formula |
C13H10N2O3S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
N-(4-nitrophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C13H10N2O3S/c16-13(10-4-2-1-3-5-10)14-19-12-8-6-11(7-9-12)15(17)18/h1-9H,(H,14,16) |
InChI Key |
ASCNTIAJJRMXMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NSC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


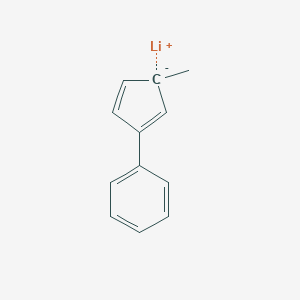
![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)
![2,2'-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14608572.png)
![4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol](/img/structure/B14608576.png)
![4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide](/img/structure/B14608584.png)

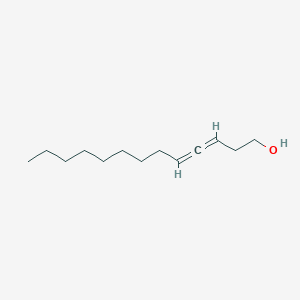
![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
